molecular formula C7H8ClNO B070323 3-Chloro-2-ethoxypyridine CAS No. 177743-06-5

3-Chloro-2-ethoxypyridine

Cat. No. B070323
CAS RN: 177743-06-5
M. Wt: 157.6 g/mol
InChI Key: MTTKGSCSPHCOOF-UHFFFAOYSA-N
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Description

3-Chloro-2-ethoxypyridine is a chemical compound with the molecular formula C7H8ClNO and a molecular weight of 157.60 . It is a liquid at 20 degrees Celsius . The compound appears as a colorless to light yellow clear liquid .


Synthesis Analysis

A regioselective difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates has been reported . This involves the regioselective lithiation of 3-chloro-2-ethoxypyridine and a related 2-thio-derivative followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates at −78 °C . This produces 3,4-pyridynes during heating to 75 °C .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-ethoxypyridine is characterized by the presence of a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom . The molecule also contains a chlorine atom and an ethoxy group attached to the pyridine ring .


Physical And Chemical Properties Analysis

It has a flash point of 70 °C, a specific gravity of 1.18 at 20/20 °C, and a refractive index of 1.52 .

Safety and Hazards

3-Chloro-2-ethoxypyridine is classified as a combustible liquid . It can cause skin irritation and serious eye irritation . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces; washing skin thoroughly after handling; wearing protective gloves, eye protection, and face protection; and storing in a well-ventilated place .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-2-ethoxypyridine is the 3,4-pyridyne intermediate . This compound is used as a precursor for the synthesis of highly decorated pyridines .

Mode of Action

The compound undergoes regioselective lithiation followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates at −78 °C . This process produces 3,4-pyridynes during heating to 75 °C . The regioselective addition of the Grignard moiety in position 4 followed by an electrophilic quench in position 3 leads to various 2,3,4-trisubstituted pyridines .

Biochemical Pathways

The biochemical pathway involves the regioselective lithiation of 3-Chloro-2-ethoxypyridine, which affords the 4-lithiated pyridine . Transmetalation with an organomagnesium halide produces mixed diorganomagnesiums . At elevated temperatures, an elimination proceeds leading to the 3,4-pyridyne . After the regioselective addition of RMgX, affording magnesiated pyridines, quenching with various electrophiles should produce the desired polyfunctional pyridines .

Result of Action

The result of the action of 3-Chloro-2-ethoxypyridine is the production of various 2,3,4-trisubstituted pyridines . These compounds are important in numerous biologically relevant molecules .

Action Environment

The action of 3-Chloro-2-ethoxypyridine is influenced by temperature and the presence of other chemical reagents . The compound is stable and reactive at low temperatures (−78 °C), and it undergoes elimination at elevated temperatures to produce 3,4-pyridynes . The presence of aryl- and alkylmagnesium halides, as well as magnesium thiolates, also influences the compound’s action .

properties

IUPAC Name

3-chloro-2-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTKGSCSPHCOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474781
Record name 3-CHLORO-2-ETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

177743-06-5
Record name 3-CHLORO-2-ETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-ethoxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 3-chloro-2-ethoxypyridine useful in synthesizing substituted pyridines?

A1: 3-chloro-2-ethoxypyridine serves as a valuable precursor for generating 3,4-pyridynes. The research demonstrates that selective lithiation of 3-chloro-2-ethoxypyridine, followed by treatment with various reagents like aryl- or alkylmagnesium halides, leads to the formation of 3,4-pyridyne intermediates []. These highly reactive intermediates can then undergo regioselective additions, allowing for the controlled introduction of substituents at specific positions on the pyridine ring. This method provides a versatile route to access a diverse range of 2,3,4-trisubstituted pyridines, which are important building blocks for various applications.

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